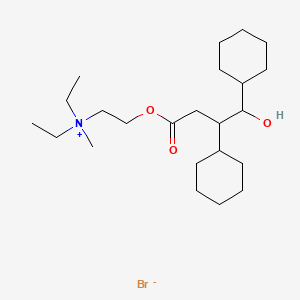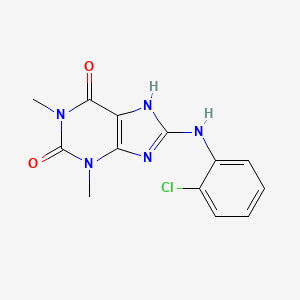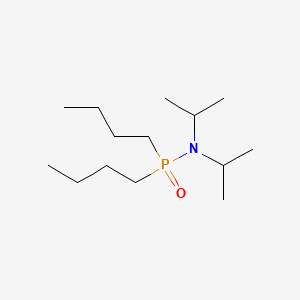
N-Methyl-2,4,6-trinitro-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,4,6-trinitro-N-phenylaniline is a chemical compound with the molecular formula C13H10N4O6 It is known for its distinctive structure, which includes a phenyl group attached to a nitrogen atom that is also bonded to a methyl group and three nitro groups at the 2, 4, and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitro-N-phenylaniline typically involves nitration reactions. One common method is the nitration of N-methyl aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,4,6-trinitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Under certain conditions, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major products are N-methyl-2,4,6-triamino-N-phenylaniline.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products can include nitroso or nitro derivatives, depending on the reaction conditions.
Applications De Recherche Scientifique
N-Methyl-2,4,6-trinitro-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-2,4,6-trinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups play a crucial role in its biological activity. For instance, in cancer cells, the compound can induce apoptosis by increasing the ratio of Bax/Bcl-2 expression, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular signaling pathways that regulate cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2,4,6-trinitroaniline: Similar in structure but lacks the phenyl group.
2,4,6-Trinitroaniline: Similar but without the methyl group.
N-Methylpicramide: Another related compound with similar nitro group arrangements.
Uniqueness
N-Methyl-2,4,6-trinitro-N-phenylaniline is unique due to the presence of both a phenyl group and a methyl group attached to the nitrogen atom, along with three nitro groups on the benzene ring
Propriétés
Numéro CAS |
56042-31-0 |
|---|---|
Formule moléculaire |
C13H10N4O6 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
N-methyl-2,4,6-trinitro-N-phenylaniline |
InChI |
InChI=1S/C13H10N4O6/c1-14(9-5-3-2-4-6-9)13-11(16(20)21)7-10(15(18)19)8-12(13)17(22)23/h2-8H,1H3 |
Clé InChI |
QNMFHVHLGOZVAH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)






![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)




